N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide typically involves the formation of the benzimidazole core followed by the attachment of the pyrazole ring. One common method involves the reaction of 1,2-phenylenediamine with an aromatic aldehyde in the presence of an acid catalyst to form the benzimidazole core . The pyrazole ring can then be introduced through a cyclization reaction involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce reduced forms of the pyrazole ring .
Scientific Research Applications
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)formimidoyl: Similar structure but different functional groups.
2-(1H-benzo[d]imidazol-2-yl)-3-(4-chloropiperazin-1-yl)propane nitrile: Contains a benzimidazole core with different substituents.
Uniqueness
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of benzimidazole and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-12-11-20-24(2)17(12)19(25)23-14-8-4-3-7-13(14)18-21-15-9-5-6-10-16(15)22-18/h3-11H,1-2H3,(H,21,22)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGPHCGCMJLRGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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